molecular weight and formula of 3,5-dichloro-1H-indole-2-carboxylic acid
molecular weight and formula of 3,5-dichloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 3,5-dichloro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-dichloro-1H-indole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, and its targeted halogenation offers a powerful tool for modulating physicochemical and pharmacological properties. This document details the core characteristics, a robust synthetic pathway, analytical-spectroscopic signatures, and key applications of this molecule. It is intended as a resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical building block in their work.
Introduction
The indole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. Introducing substituents onto the indole core is a primary strategy for optimizing lead compounds, with halogens playing a particularly crucial role. The incorporation of chlorine atoms, as seen in 3,5-dichloro-1H-indole-2-carboxylic acid, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.
This guide serves as an in-depth exploration of 3,5-dichloro-1H-indole-2-carboxylic acid. We will move beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its analytical characterization, and its demonstrated potential as a scaffold in developing novel therapeutics.
Physicochemical Properties and Identifiers
A precise understanding of a compound's fundamental properties is the first step in its successful application. The following table summarizes the key identifiers and quantitative data for 3,5-dichloro-1H-indole-2-carboxylic acid.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dichloro-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 167631-51-8 | [1] |
| Molecular Formula | C₉H₅Cl₂NO₂ | [2][3] |
| Molecular Weight | 230.05 g/mol | [2] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)Cl | [3] |
| InChIKey | ZCIAFCCXZJTKSS-UHFFFAOYSA-N | [1][3] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [1] |
| Monoisotopic Mass | 228.96973 Da | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and highly adaptable method. This approach is particularly well-suited for producing 3,5-dichloro-1H-indole-2-carboxylic acid because it can utilize commercially available 3,5-dichloroaniline as a starting material. The overall strategy involves converting the aniline into a hydrazine, which is then condensed with a pyruvate source and cyclized under acidic conditions.
Protocol 3.1: Proposed Synthesis via Fischer Indolization
Principle: This protocol outlines a reliable, multi-step synthesis. The key transformation is the acid-catalyzed intramolecular cyclization and rearrangement of a 3,5-dichlorophenylhydrazone intermediate. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), is critical for driving the reaction to completion, as the electron-withdrawing chlorine atoms can deactivate the aromatic ring towards electrophilic substitution.
Methodology:
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Step 1: Diazotization of 3,5-Dichloroaniline.
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Suspend 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test.
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Step 2: Reduction to 3,5-Dichlorophenylhydrazine.
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Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Basify the mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine, which can then be extracted with an organic solvent like diethyl ether.
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Step 3: Formation of the Phenylhydrazone.
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Dissolve the extracted 3,5-dichlorophenylhydrazine in ethanol or acetic acid.
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Add an aqueous solution of sodium pyruvate and stir at room temperature. The hydrazone will precipitate out of the solution upon formation.
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Filter the solid, wash with cold water, and dry thoroughly.
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-
Step 4: Fischer Indolization and Cyclization.
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Add the dried phenylhydrazone from Step 3 to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C).
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Stir the mixture vigorously for 1-2 hours until the reaction is complete (monitored by TLC).
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Carefully pour the hot reaction mixture onto crushed ice.
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The crude 3,5-dichloro-1H-indole-2-carboxylic acid will precipitate.
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Step 5: Work-up and Purification.
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Filter the crude solid product.
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To purify, dissolve the solid in an aqueous sodium bicarbonate solution and wash with ethyl acetate to remove non-acidic impurities.
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Re-acidify the aqueous layer with hydrochloric acid to precipitate the pure product.
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Filter, wash with water, and dry under vacuum to yield the final compound.
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Caption: Proposed synthetic workflow for 3,5-dichloro-1H-indole-2-carboxylic acid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount in chemical synthesis. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the identity and purity of 3,5-dichloro-1H-indole-2-carboxylic acid.
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Nuclear Magnetic Resonance (¹H and ¹³C NMR):
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¹H NMR: The spectrum is expected to show distinct signals. A broad singlet far downfield (>11 ppm) corresponds to the carboxylic acid proton (COOH). Another broad singlet, typically between 8-10 ppm, can be attributed to the indole N-H proton. The aromatic region will display signals for the three remaining protons on the indole ring system. The proton at the C4 position will likely appear as a doublet, coupled to the C6 proton, and the C6 and C7 protons will also show characteristic splitting patterns influenced by their respective environments and the chlorine substituent.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The remaining eight signals will correspond to the carbons of the indole ring, with those directly attached to chlorine atoms (C3 and C5) showing characteristic chemical shifts.
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Infrared (IR) Spectroscopy:
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The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, medium-intensity peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the indole. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.
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Mass Spectrometry (MS):
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This technique provides the most definitive evidence for the molecular weight and elemental composition. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic isotopic pattern. The spectrum will show a base peak at [M]⁺, a larger peak at [M+2]⁺ (approximately 66% the intensity of M), and a smaller peak at [M+4]⁺ (approximately 10% the intensity of M). This 9:6:1 intensity ratio is a hallmark signature that validates the presence of two chlorine atoms in the molecule.
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Applications in Research and Drug Development
The 3,5-dichloro-1H-indole-2-carboxylic acid scaffold is not merely a synthetic curiosity; it is a validated starting point for discovering biologically active molecules across multiple therapeutic areas.
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Scaffold for CysLT1 Antagonists: Research has shown that derivatives of indole-2-carboxylic acid can act as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] These receptors are implicated in the pathophysiology of asthma and other inflammatory conditions. The indole core serves as a rigid scaffold, while substitutions, including chlorination, are used to fine-tune binding affinity and selectivity.[4]
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Precursors to NMDA Receptor Antagonists: The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a critical target for modulating glutamatergic neurotransmission, with implications for treating neurological disorders. Tricyclic indole-2-carboxylic acids, derived from simpler chlorinated precursors, have been developed as highly potent and selective antagonists for this site.[5][6]
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Development of HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core has recently been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The carboxylate and the indole nitrogen are hypothesized to chelate the two essential magnesium ions (Mg²⁺) in the enzyme's active site, which is a key mechanism of action for this class of antiviral drugs.[7]
Safety and Handling
As with any halogenated aromatic compound, 3,5-dichloro-1H-indole-2-carboxylic acid should be handled with appropriate care. While specific toxicity data is not widely available, related compounds like 4,5-dichloro-1H-indole-2-carboxylic acid are classified as irritants.
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Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-dichloro-1H-indole-2-carboxylic acid is a valuable and versatile building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and clear spectroscopic signatures make it a reliable tool for synthetic chemists. More importantly, its demonstrated utility as a core scaffold for developing antagonists and inhibitors against critical biological targets like CysLT1, NMDA receptors, and HIV-1 integrase underscores its significant potential in modern drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their discovery pipelines.
References
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PubChemLite. 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). [Link]
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Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]
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The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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ACS Publications. (2001). Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists. The Journal of Organic Chemistry. [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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